2-(2-Bromophenyl)propanoic acid
Overview
Description
“2-(2-Bromophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is a white solid and is used for research purposes.
Synthesis Analysis
The synthesis of “2-(2-Bromophenyl)propanoic acid” involves the bromination of 2-methyl-2-phenylpropanoic acid with methyl iodide to yield the product . The reaction is reported to have an 80% yield .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenyl)propanoic acid” is represented by the InChI code 1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
. The compound has a LogP value of 2.63720, indicating its lipophilicity .
Physical And Chemical Properties Analysis
“2-(2-Bromophenyl)propanoic acid” is a white solid with a molecular weight of 229.07 . The compound’s exact density, boiling point, and melting point are not specified in the search results.
Scientific Research Applications
Organometallic Synthesis : 2-(2-Bromophenyl)propanoic acid derivatives play a role in organometallic chemistry. Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-bromophenyl)alkanoic acids, demonstrating their utility in creating boronates through cross-coupling reactions in an ionic liquid environment (Zaidlewicz & Wolan, 2002).
Phytotoxicity and Mutagenicity Studies : Research by Jităreanu et al. (2013) on cinnamic acid derivatives, which include compounds structurally similar to 2-(2-Bromophenyl)propanoic acid, evaluated their phytotoxic and genotoxic effects using the Triticum test. This study contributes to understanding the environmental impact of such compounds (Jităreanu et al., 2013).
Crystal Structure Analysis : Kumarasinghe, Hruby, and Nichol (2009) examined the synthesis of compounds structurally related to 2-(2-Bromophenyl)propanoic acid, providing insights into the crystal structure and molecular interactions, essential for understanding the physical properties of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Antibacterial Heterocyclic Compound Synthesis : El-Hashash et al. (2015) used a related compound, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, in the synthesis of various heterocyclic compounds with expected antibacterial activities. This highlights the potential pharmaceutical applications of similar bromophenyl compounds (El-Hashash et al., 2015).
Anti-Inflammatory Activities of Phenolic Compounds : A study by Ren et al. (2021) on new phenolic compounds derived from Eucommia ulmoides Oliv. included compounds structurally akin to 2-(2-Bromophenyl)propanoic acid, demonstrating their potential anti-inflammatory activities (Ren et al., 2021).
Asymmetric Synthesis in Fluorinated Compounds : Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of fluorinated compounds using precursors related to 2-(2-Bromophenyl)propanoic acid. This research contributes to the field of fluorine chemistry and the synthesis of specialized amino acids (Monclus, Masson, & Luxen, 1995).
Electroreductive Radical Cyclization in Organic Synthesis : Esteves et al. (2005) explored the electroreductive radical cyclization of compounds containing the 2-bromophenyl group, showing the utility of such reactions in synthesizing complex organic molecules (Esteves et al., 2005).
Extraction Studies in Chemical Engineering : Keshav et al. (2009) investigated the extraction of carboxylic acids, including propionic acid (structurally related to 2-(2-Bromophenyl)propanoic acid), highlighting the importance of such compounds in industrial processes (Keshav et al., 2009).
Oxidation Kinetics in Chemistry : Research by Norcross et al. (1997) on the oxidation of secondary alcohols, including compounds similar to 2-(2-Bromophenyl)propanoic acid, adds to our understanding of reaction kinetics and mechanisms in organic chemistry (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Metabolite Synthesis and Analysis : Camps and Farrés (1995) synthesized isomers of compounds related to 2-(2-Bromophenyl)propanoic acid, contributing to the field of metabolite synthesis and analytical chemistry (Camps & Farrés, 1995).
Safety And Hazards
The safety data sheet for “2-(2-Bromophenyl)propanoic acid” suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .
properties
IUPAC Name |
2-(2-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZQYHDLSHWBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566298 | |
Record name | 2-(2-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)propanoic acid | |
CAS RN |
153184-13-5 | |
Record name | 2-(2-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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